molecular formula C7H4O B14701041 Bicyclo[4.1.0]hepta-1,3,5-trien-7-one CAS No. 22406-98-0

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one

Cat. No.: B14701041
CAS No.: 22406-98-0
M. Wt: 104.11 g/mol
InChI Key: LUCCIOKYRSXZHQ-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one is a high-strain fused-ring system of significant theoretical and synthetic interest. This compound features a cyclopropane ring annulated to a benzene ring, which introduces considerable ring strain, estimated to be approximately 68 kcal/mol for the parent hydrocarbon . The incorporation of a carbonyl group at the 7-position makes this ketone derivative a valuable building block for further chemical elaboration and a subject of study in its own right. Researchers utilize this and related structures, such as benzocyclopropene , to investigate phenomena like bond fixation in aromatic systems and the reactivity patterns of strained molecules. Its applications span fundamental organic chemistry research, including the development of novel synthetic methodologies and the study of reaction mechanisms involving strained intermediates. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the primary scientific literature for detailed handling and application protocols. Specific spectral data (NMR, IR, MS) and physical properties (melting point, solubility) for this specific derivative should be referenced from the product's Certificate of Analysis.

Properties

CAS No.

22406-98-0

Molecular Formula

C7H4O

Molecular Weight

104.11 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1,3,5-trien-7-one

InChI

InChI=1S/C7H4O/c8-7-5-3-1-2-4-6(5)7/h1-4H

InChI Key

LUCCIOKYRSXZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C2=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Bicyclo[4.1.0]hepta-1,3,5-trien-7-one Framework

The primary routes to generating the this compound system involve the formation of the cyclopropanone (B1606653) ring fused to the benzene (B151609) ring, often as a transient intermediate.

Photochemical methods offer a powerful means to generate highly reactive species under controlled conditions. One notable approach involves the photochemical decomposition of specific precursors that can extrude small, stable molecules to yield the desired bicyclic ketone.

A key strategy is the ultraviolet (UV) irradiation of lithium 3-p-tolylsulfonylamino-1,2,3-benzotriazin-4(3H)-one. rsc.org In this process, excitation with a high-pressure mercury lamp in a solvent like methanol (B129727) leads to the rapid elimination of nitrogen gas. This decomposition is proposed to generate benzocyclopropenone as a transient intermediate. rsc.org The presence of this intermediate is inferred from the reaction products, such as methyl benzoate (B1203000), which result from the subsequent reaction of the strained ketone with the solvent. rsc.org

Another photochemical pathway involves the photolysis of bicyclo[2.2.2]oct-5-en-2-ones, which can lead to decarbonylation and the formation of bicyclo[4.1.0]hept-2-ene derivatives. rsc.org While not directly yielding the target ketone, this demonstrates the utility of photochemical reactions in forming the core bicyclo[4.1.0]heptane structure. Theoretical studies on related bicyclo[4.1.0]heptene systems suggest that such photochemical reactions can proceed through complex pathways involving singlet and triplet excited states. researchgate.net

Base-induced elimination reactions are a classic and effective method for the formation of strained ring systems. This approach has been successfully applied to the synthesis of the parent hydrocarbon, bicyclo[4.1.0]hepta-1,3,5-triene (benzocyclopropene). The strategy typically relies on the use of gem-dihalocyclopropane precursors. orgsyn.org

In a typical synthesis of the hydrocarbon analog, 7,7-dichlorobicyclo[4.1.0]hept-3-ene is treated with a strong base, such as potassium tert-butoxide. orgsyn.org The base induces the elimination of hydrogen chloride, and a subsequent isomerization leads to the formation of the aromatic benzocyclopropene ring system. While this specific example does not produce the 7-keto derivative, the underlying principle of using a dihalocyclopropane precursor for a base-mediated synthesis of the bicyclo[4.1.0]heptatriene core is a cornerstone of this synthetic strategy. The adaptation of this method to ketone-containing analogues remains a logical, though challenging, extension.

Method Precursor Example Key Reagents/Conditions Product Type
Photochemical GenerationLithium 3-p-tolylsulfonylamino-1,2,3-benzotriazin-4(3H)-oneUV light (Hanovia lamp), MethanolIntermediate this compound
Base-Induced Elimination7,7-dichlorobicyclo[4.1.0]hept-3-enePotassium tert-butoxide, DMSOBicyclo[4.1.0]hepta-1,3,5-triene (hydrocarbon analog)

The successful generation of this compound is critically dependent on the rational design of its precursors. The design strategy focuses on creating molecules that can readily undergo a transformation to the target structure, often by eliminating small, thermodynamically stable molecules, which provides a strong driving force for the reaction.

For photochemical routes, precursors like 3-substituted-1,2,3-benzotriazin-4-ones are ideal. The benzotriazinone system is primed to lose a molecule of nitrogen (N₂) upon photolysis, a process that is thermodynamically highly favorable. rsc.org The remaining fragment can then rearrange to form the strained bicyclic ketone.

For elimination-based strategies, gem-dihalocyclopropanes fused to a cyclohexene (B86901) or cyclohexadiene ring serve as excellent precursors. orgsyn.org The two halogen atoms on the C7 position are key features. Treatment with a strong base facilitates a dehydrohalogenation cascade, ultimately leading to the formation of the aromatic ring and the fused cyclopropane (B1198618) system. The availability of the starting materials, such as 1,4-cyclohexadiene (B1204751) and a source of dichlorocarbene, makes this an attractive approach. orgsyn.org

Challenges in the Synthesis and Isolation of Highly Strained this compound Systems

The synthesis and, particularly, the isolation of this compound are fraught with challenges, primarily stemming from the immense ring strain of the molecule.

The fusion of a cyclopropanone ring, which is inherently strained, with an aromatic ring creates a system with significant destabilization energy. Molecules with high strain energy, such as trans-fused bicyclo[3.3.0]octane systems, are notoriously difficult to synthesize. researchgate.net This inherent instability makes this compound highly reactive and prone to decomposition or rearrangement. For instance, it is suggested that under photochemical conditions, the molecule can readily lose carbon monoxide (CO) to form benzyne (B1209423), another highly reactive intermediate.

Molecular Architecture and Electronic Structure

Analysis of Strain in the Bicyclo[4.1.0]hepta-1,3,5-trien-7-one System

The this compound molecule possesses significant inherent strain due to its fused-ring structure. The fusion of a three-membered cyclopropane (B1198618) ring with a six-membered ring introduces substantial angle and torsional strain. In any molecule, strain energy is released when the constituent atoms can rearrange themselves into a more stable conformation. wikipedia.org Compounds with small, constrained rings, such as cyclopropanes and cyclopropenes, are known to have unusually large strain energies. wikipedia.orgnih.gov For instance, the parent cyclopropene (B1174273) has a strain energy of 54.1 kcal/mol, largely attributed to angular strain. nih.gov

Aromaticity and Antiaromaticity Considerations in the Context of this compound

The concepts of aromaticity and antiaromaticity are central to understanding the properties of this compound and its relationship with tropone (B1200060). This molecule is best viewed as a valence tautomer, existing in equilibrium with tropone, a non-benzenoid aromatic compound. beilstein-journals.orgwikipedia.org

The aromatic character of tropone was first proposed by Dewar in 1945. wikipedia.org This stability arises from a significant contribution of a resonance structure in which the carbonyl group is polarized. This polarization results in a partial negative charge on the oxygen atom and a delocalized partial positive charge on the seven-membered ring. wikipedia.orgstackexchange.com In its extreme form, this creates a tropylium (B1234903) cation, a planar, cyclic, conjugated system with 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). wikipedia.orgstackexchange.com This aromatic stabilization is evidenced by tropone's large dipole moment of 4.17 D, compared to 3.04 D for the non-aromatic cycloheptanone (B156872). wikipedia.orgstackexchange.com

Conversely, this compound, also known as 1,3,5-norcaratriene with a ketone group, can be considered a benzenoid aromatic compound. nist.govnih.gov However, the equilibrium between the bicyclic (norcaradiene) form and the monocyclic (cycloheptatriene) form is heavily influenced by substituents. The presence of the electron-withdrawing carbonyl group at the 7-position is expected to influence this equilibrium. While the bicyclic form contains a benzene-like ring, the immense strain associated with the fused three-membered ring generally leads to the equilibrium strongly favoring the more stable, aromatic tropone isomer.

FeatureThis compoundTropone (Cyclohepta-2,4,6-trien-1-one)
Common Name BenzocyclopropenoneTropone
System Type Bicyclic (fused rings)Monocyclic
Strain High (due to fused cyclopropane ring)Low
Aromaticity Contains a benzenoid aromatic ring but is highly strained. nist.govnih.govNon-benzenoid aromatic (6 π-electron tropylium oxide character). wikipedia.orgstackexchange.com
Stability Less stable, often a transient intermediate.More stable, isolable compound. wikipedia.org
Key Structural Feature Fused cyclopropanone (B1606653) and cyclohexatriene rings.Seven-membered ring with a carbonyl group.

Electronic Configuration and its Influence on Reactivity of this compound

The electronic configuration of the tropone valence isomer dictates its chemical reactivity. The polarization of the carbonyl group, which leads to its aromatic character, makes the seven-membered ring electron-deficient. This electronic arrangement means that tropone can undergo nucleophilic substitution, much like in nucleophilic aromatic substitution. wikipedia.org Although it can react in electrophilic substitutions, the reaction typically proceeds through an addition product rather than a direct aromatic substitution. wikipedia.org

The aromaticity of tropone also imparts a degree of stability that influences its participation in cycloaddition reactions. While it can act as a diene in Diels-Alder reactions, its inherent aromatic character can make it less reactive compared to non-aromatic dienes. wikipedia.orgnih.govresearchgate.net Overcoming this aromatic stabilization is often necessary for such reactions to proceed, sometimes requiring harsh conditions like high pressure or temperature. nih.gov

The high strain and distinct electronic structure of the this compound tautomer would confer a much higher reactivity. Due to its significant ring strain, this isomer is expected to be a transient species. Its reactivity would likely be dominated by reactions that relieve this strain, such as rapid electrocyclic ring-opening to form the more stable tropone. Computational studies on the related Bicyclo[4.1.0]hepta-2,4,6-triene show it is an intermediate with a very low barrier for rearrangement, making it unlikely to be experimentally observable. acs.org Therefore, the chemical behavior observed is predominantly that of the tropone isomer, with the bicyclic form existing as a high-energy, short-lived intermediate on the potential energy surface.

Reactivity Pathways and Reaction Mechanisms

Decarbonylation Reactions of Bicyclo[4.1.0]hepta-1,3,5-trien-7-one

The thermal decomposition of this compound is characterized by the loss of carbon monoxide (CO) to generate another highly reactive intermediate: benzyne (B1209423). rsc.org This decarbonylation process is a key pathway in the chemistry of benzocyclopropenones. acs.org

The thermolysis of a precursor to this compound in refluxing triglyme (B29127) in the presence of anthracene (B1667546) results in the formation of triptycene (B166850). rsc.org The formation of triptycene is strong evidence for the intermediacy of benzyne, which is trapped by anthracene in a Diels-Alder reaction. rsc.org

The mechanism of this thermal expulsion of carbon monoxide is noteworthy. A concerted process is forbidden by the principles of orbital symmetry. rsc.org Instead, the fragmentation is proposed to proceed through a 1,3-dipolar intermediate. rsc.org This pathway underscores the complex electronic rearrangements that the strained bicyclic system undergoes upon heating. The decarbonylation of a benzocyclopropenone-containing [2.2]paracyclophane derivative has also been studied, which similarly yields a benzyne intermediate. acs.org

Reaction TypeIntermediateFinal Product (Example with Trapping Agent)Mechanism
Thermal Decarbonylation BenzyneTriptycene (with anthracene)Non-concerted, via 1,3-dipole

Cycloaddition Reactions Involving the this compound Moiety

While this compound itself can be considered in cycloaddition contexts, its most significant role in such reactions often follows its decarbonylation to benzyne. The resulting benzyne is a potent dienophile and undergoes subsequent cycloaddition reactions. acs.org

Computational studies on a benzocyclopropenone-containing [2.2]paracyclophane derivative have provided insight into the energetics of these subsequent reactions. acs.org After decarbonylation to the corresponding benzyne intermediate, the molecule can undergo an intramolecular cycloaddition. acs.org Theoretical calculations predict that the intramolecular [4+2] cycloaddition is significantly favored over the [2+2] pathway. acs.org

Cycloaddition PathwayCalculated Activation Barrier (kcal/mol)Relative Stability
Intramolecular [4+2] 18.8More stable product
Intramolecular [2+2] 54.5Less stable product

Data from ab initio calculations on a benzyne derivative formed from a benzocyclopropenone-containing [2.2]paracyclophane. acs.org

The significant difference in activation barriers highlights the strong kinetic preference for the [4+2] cycloaddition, which leads to a more stable bridged benzobarrelene derivative. acs.org The transition state for the disfavored [2+2] cycloaddition was found to be twisted, consistent with orbital symmetry predictions for unstrained systems. acs.org

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of this compound with nucleophiles is a defining characteristic, leading to a rearrangement of the carbonyl group and ring-opening. rsc.org The strained three-membered ring makes the carbonyl carbon highly susceptible to nucleophilic attack.

When benzocyclopropenones are generated in solution, they readily react with nucleophiles to produce derivatives of benzoic acid. rsc.orgacs.org For instance, in the presence of methanol (B129727), this compound is converted to methyl benzoate (B1203000). acs.org A proposed mechanism for this transformation involves the nucleophilic addition of methanol to the carbonyl carbon, forming a hemiacetal intermediate. rsc.org This intermediate then undergoes a Favorskii-type ring-opening, which relieves the strain of the three-membered ring and leads to the formation of the benzoate ester. rsc.org This reaction demonstrates how nucleophilic attack serves as a trigger for the release of ring strain.

The electrophilic reactivity of this compound is centered on the carbonyl oxygen. As with typical ketones, the lone pairs of electrons on the oxygen atom are available for attack by electrophiles, such as protons or Lewis acids. This interaction would activate the carbonyl group, further enhancing the electrophilicity of the carbonyl carbon and making it even more susceptible to nucleophilic attack.

Oxidation and Reduction Chemistry Relevant to this compound

The chemical context of this compound includes its formation through oxidative processes. For example, it can be generated as a reactive intermediate from the oxidation of 3-aminobenzotriazin-4-ones using lead tetra-acetate. rsc.org

Direct studies on the oxidation and reduction of isolated this compound are not extensively detailed in the surveyed literature. However, its reactivity can be predicted based on its functional groups.

Reduction: The reduction of this compound would be expected to target the ketone functional group. Standard reducing agents, such as sodium borohydride, would likely reduce the carbonyl to a secondary alcohol, yielding bicyclo[4.1.0]hepta-1,3,5-trien-7-ol. Harsher reduction conditions could potentially lead to the reduction of the aromatic π-system.

Oxidation: Given the molecule's high ring strain, oxidation would likely result in cleavage of the bicyclic system. Oxidative conditions could lead to ring-opening pathways, potentially forming derivatives of benzoic acid, analogous to the products observed from nucleophilic attack. rsc.orgacs.org The strained C-C bonds of the cyclopropenone ring are susceptible to cleavage under oxidative stress.

Valence Isomerization and Rearrangement Processes

Intramolecular Isomerization Pathways of Bicyclo[4.1.0]hepta-1,3,5-trien-7-one

The primary intramolecular isomerization pathway for this compound is its electrocyclic ring-opening to form tropone (B1200060). This process is a specific example of the well-documented cycloheptatriene-norcaradiene valence tautomerism. researchgate.netbeilstein-journals.org The equilibrium between the monocyclic tropone and the bicyclic norcaradienone is influenced by electronic and steric factors. For the parent system, the equilibrium generally favors the seven-membered ring structure. beilstein-journals.org

Theoretical studies on substituted α-tropones reveal that the 4π-photocyclization process, which leads to bicyclic structures, occurs from low-energy excited states. chemrxiv.org The presence of electron-donating groups or acid catalysts can significantly reduce the energy barriers for these transformations. chemrxiv.org While the direct photocyclization of tropone often yields bicyclo[3.2.0]hepta-3,6-dien-2-one, the underlying principles of electronic reorganization are relevant to understanding the stability and formation of the bicyclo[4.1.0] isomer. chemrxiv.orgacs.org The interconversion is a disrotatory electrocyclic process, governed by the principles of orbital symmetry. youtube.com

Interconversion with Cycloheptatriene (B165957) Analogues

This compound is part of a broader family of interconverting cycloheptatriene analogues and their bicyclic valence isomers. The stability and reactivity of these systems are significantly influenced by the nature of the atom or group at the 7-position. researchgate.net For instance, the equilibrium between cyclohepta-1,3,5-triene and bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) is a foundational example of this valence isomerization. researchgate.netbeilstein-journals.org

The introduction of a carbonyl group at the 7-position, as in this compound, introduces significant electronic effects. The carbonyl group is polarized, leading to a partial positive charge on the carbon atom, which can be stabilized by the π-electron system of the triene ring, favoring the aromatic tropylium (B1234903) cation character in the tropone form. wikipedia.org This electronic stabilization in the monocyclic tropone isomer influences the position of the equilibrium. Heteroatom analogues, such as those containing oxygen (benzene oxide/oxepine), nitrogen, or sulfur at the 7-position, also exhibit this valence tautomerism, with the equilibrium position and interconversion barrier being highly dependent on the heteroatom. beilstein-journals.orgyoutube.com

System (Bicyclic ⇌ Monocyclic)Key Features Influencing EquilibriumFavored Isomer (General)
This compound ⇌ TroponeAromatic stabilization of the tropylium-like ring in tropone.Tropone
Bicyclo[4.1.0]hepta-2,4-diene ⇌ Cyclohepta-1,3,5-trieneRing strain in the bicyclic form versus conjugation in the monocyclic form.Cyclohepta-1,3,5-triene
Benzene (B151609) oxide ⇌ OxepineAromaticity of the benzene ring versus the anti-aromaticity of the oxepine ring.Benzene oxide

Carbene-Mediated Rearrangements to Bicyclo[4.1.0]hepta-2,4,6-triene and Related Structures

Carbenes, neutral carbon species with two unshared valence electrons, are highly reactive intermediates that can be involved in the rearrangement of bicyclic systems. wikipedia.org The generation of a carbene from a precursor can lead to the formation of strained ring systems like bicyclo[4.1.0]hepta-2,4,6-triene. orgsyn.orgacs.org For example, the rearrangement of phenylcarbene is proposed to proceed through a bicyclo[4.1.0]hepta-2,4,6-triene intermediate. orgsyn.orgacs.org This intermediate is predicted to be experimentally unobservable due to a very low barrier for its subsequent rearrangement. orgsyn.orgacs.org

While direct evidence for carbene-mediated rearrangements of this compound is scarce, the chemistry of related systems provides plausible pathways. The extrusion of carbon monoxide from the ketone could potentially lead to a carbene intermediate, which could then undergo further rearrangements. The generation of carbenes from diazo compounds is a common method, and such precursors could potentially be synthesized to access carbenes related to the this compound framework. libretexts.org

Quantum Mechanical Tunneling Effects in Bicyclic Rearrangements

Quantum mechanical tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. indico.global This effect is particularly important in reactions occurring at low temperatures and involving the movement of light atoms, such as hydrogen. However, heavy-atom tunneling, involving atoms like carbon, has also been observed in various bicyclic rearrangements. nih.govprinceton.edu

Stereoelectronic and Dynamical Effects on Reaction Selectivity and Pathways

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a chemical reaction. wikipedia.orgbaranlab.org These effects are crucial in determining the selectivity and pathways of pericyclic reactions, such as the electrocyclic ring-opening of this compound to tropone. The alignment of the relevant molecular orbitals in the transition state dictates the stereochemical course of the reaction. wikipedia.org

Computational and Theoretical Investigations of Bicyclo 4.1.0 Hepta 1,3,5 Trien 7 One

Computational and theoretical chemistry have provided significant insights into the structure, stability, and reactivity of Bicyclo[4.1.0]hepta-1,3,5-trien-7-one, also known as benzocyclopropenone. These methods are crucial for studying highly strained and often transient molecules that can be challenging to investigate experimentally.

Advanced Spectroscopic Probes for Mechanistic Elucidation

In Situ Spectroscopic Studies of Reactive Intermediates

The study of reactive intermediates is crucial for a complete mechanistic understanding of reactions involving the bicyclo[4.1.0]hepta-1,3,5-trien-7-one system. Due to their short lifetimes, these species are often characterized using in situ spectroscopic methods, frequently under cryogenic conditions in inert matrices.

Theoretical studies on the related C7H6 potential energy surface have identified bicyclo[4.1.0]hepta-2,4,6-triene as a key intermediate in the rearrangement of phenylcarbene to 1,2,4,6-cycloheptatetraene. acs.org This intermediate is, however, predicted to be short-lived with a low barrier to rearrangement. acs.org Experimental studies on analogous systems, such as the photoequilibration of 1-naphthylcarbene and 4,5-benzobicyclo[4.1.0]hepta-2,4,6-triene, provide a model for the types of intermediates that could be observed. acs.org In these experiments, irradiation of a diazo precursor in an argon matrix at 10 K allows for the generation and trapping of both the carbene and its bicyclic valence isomer. acs.org These transient species are then characterized by a combination of infrared (IR), UV/Visible, and Electron Spin Resonance (ESR) spectroscopy. acs.org ESR spectroscopy is particularly vital for identifying and characterizing triplet carbene intermediates. acs.org

Table 1: Spectroscopic Data for Characterization of a Trapped Bicyclic Intermediate and Related Carbene Data derived from the study of 4,5-benzobicyclo[4.1.0]hepta-2,4,6-triene (2) and 1-naphthylcarbene (1). acs.org

SpeciesSpectroscopic TechniqueKey Observations
4,5-benzobicyclo[4.1.0]hepta-2,4,6-triene Infrared (IR)Characteristic vibrational bands confirming the bicyclic structure.
UV/VisibleAbsorption maxima indicating the electronic structure.
Triplet 1-naphthylcarbene Infrared (IR)Distinct IR bands differentiating it from the bicyclic isomer.
UV/VisibleSpecific absorption bands for the carbene.
Electron Spin Resonance (ESR)Signals confirming the triplet ground state of the carbene.

These matrix isolation techniques, by freezing the species of interest, allow for their direct spectroscopic measurement, providing structural information and confirming their role as intermediates in photochemical pathways. acs.orgwe-heraeus-stiftung.de

Monitoring Valence Isomerization Equilibria via Advanced NMR Techniques

This compound exists in a dynamic equilibrium with its valence tautomer, tropone (B1200060) (2,4,6-cycloheptatrien-1-one). This type of valence isomerization is analogous to the extensively studied cycloheptatriene-norcaradiene equilibrium. beilstein-journals.orgnih.govresearchgate.net In the parent all-carbon system, the equilibrium strongly favors the seven-membered cycloheptatriene (B165957) ring. beilstein-journals.org However, the position of this equilibrium is sensitive to substitution, solvent polarity, and temperature. beilstein-journals.org

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for investigating such equilibria. Temperature-dependent NMR studies are particularly informative. By recording spectra at various temperatures, researchers can observe changes in chemical shifts, coupling constants, and signal line shapes, which reflect the shifting equilibrium and the rate of interconversion between the isomers.

For the related oxepine-benzene oxide system, ¹H NMR spectroscopy was used to determine that the bicyclic form (benzene oxide) is more stable than the monocyclic oxepine by 1.7 kcal·mol⁻¹ in apolar solvents. beilstein-journals.org The activation barrier for the conversion was also determined. beilstein-journals.org A shift to more polar solvents favors the benzene (B151609) oxide isomer, indicating it has a larger dipole moment. beilstein-journals.org This principle applies to the tropone system, where the polar carbonyl group influences the equilibrium. The dipole moment for tropone is significantly higher (4.17 D) than that of cycloheptanone (B156872) (3.04 D), consistent with aromatic stabilization of a dipolar resonance structure that would favor the monocyclic form. wikipedia.org

Table 2: Factors Influencing Cycloheptatriene-Norcaradiene Type Equilibria Based on principles from analogous systems. beilstein-journals.orgbeilstein-journals.org

FactorInfluence on EquilibriumSpectroscopic Observation (NMR)
Temperature Affects both the equilibrium constant (Keq) and the rate of interconversion.Changes in relative peak integrations; line broadening or coalescence at different temperatures.
Solvent Polarity Can preferentially stabilize the more polar isomer. For oxepine-benzene oxide, polar solvents favor the bicyclic oxide. beilstein-journals.orgShifts in equilibrium position observed through changes in relative peak areas.
Substituents Electron-withdrawing groups on the bridging carbon (C7) stabilize the bicyclic (norcaradiene) form. beilstein-journals.orgA higher proportion of the bicyclic isomer is observed in the NMR spectrum.

Dynamic NMR (DNMR) line-shape analysis allows for the calculation of the kinetic parameters of the isomerization, such as the activation energy (ΔG‡), providing a complete thermodynamic and kinetic profile of the valence isomerization process.

Vibrational (Infrared) and Electronic (UV/Visible) Spectroscopy for Elucidating Reaction Pathways

Vibrational and electronic spectroscopies are fundamental tools for tracking the progress of chemical reactions and elucidating their pathways.

Vibrational (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups and monitor their changes during a reaction. For reactions involving this compound, the C=O stretching frequency is a key diagnostic peak. Its position provides information about the electronic environment of the carbonyl group. In the valence isomerization to tropone, changes in the C-H and C-C stretching regions would also be expected, reflecting the opening of the strained cyclopropane (B1198618) ring.

Electronic (UV/Visible) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems and photochemical reactions. msu.edumasterorganicchemistry.com The 4π-photocyclization of tropone to form bicyclo[3.2.0]hepta-3,6-dien-2-one serves as an excellent example of how UV/Vis spectroscopy can elucidate a reaction pathway. chemrxiv.orgacs.org

It has been shown that the direct irradiation of tropone is inefficient for this photocyclization. acs.org This is because the lowest energy excited state is an n-π* transition, which is unproductive for this reaction. However, in the presence of a Lewis acid or in acidic media, the reaction proceeds efficiently. acs.org It is proposed that coordination of the acid to the carbonyl oxygen alters the energy levels of the molecular orbitals. acs.org The lowest excited state of the protonated or complexed tropone becomes a π-π* transition, which enables the desired 4π-photocyclization to occur. acs.org UV/Vis spectroscopy is used to observe these different electronic transitions and confirm the nature of the excited states under different reaction conditions, thereby clarifying the reaction mechanism. chemrxiv.org

Table 3: Spectroscopic Data for Elucidating Reaction Pathways of Tropone

TechniqueAnalyte/ConditionSpectroscopic FeatureMechanistic Insight
UV/Vis Tropone (neutral)Lowest energy absorption corresponds to an n-π* transition. acs.orgThis excited state does not lead to efficient photocyclization. acs.org
UV/Vis Tropone (in acid)Lowest energy absorption corresponds to a π-π* transition. acs.orgThis excited state is productive for the 4π-photocyclization reaction. acs.org
IR Reactant (Tropone)Strong C=O stretch (approx. 1640 cm⁻¹).Confirms presence of conjugated ketone.
IR ProductShift in C=O stretch; disappearance of tropone's specific fingerprint region peaks.Confirms conversion of the reactant and formation of a new molecular structure.

By combining these spectroscopic methods, a detailed picture of the reaction pathway, including the nature of the excited states and the transformation of functional groups, can be constructed.

Derivatives and Analogues: Synthesis and Reactivity Insights

Synthesis and Chemical Behavior of Heteroatom-Containing Bicyclo[4.1.0]hepta-X-triene Analogues

The bicyclo[4.1.0]heptatriene framework can be modified by replacing the methylene (B1212753) bridge (C7) with a heteroatom (X), leading to a class of compounds that exist in a dynamic equilibrium with their monocyclic valence isomers, the heteropines. beilstein-journals.orgnih.govnih.gov This valence isomerization between the bicyclic form (e.g., benzene (B151609) oxide) and the seven-membered ring (e.g., oxepine) is a key feature of their chemistry. beilstein-journals.orgbeilstein-journals.org The position of this equilibrium and the stability of each isomer are significantly influenced by the nature of the heteroatom. beilstein-journals.orgnih.govnih.gov

Oxygen Analogues (X=O): The oxygen-containing analogue is the 7-oxabicyclo[4.1.0]hepta-2,4-diene, commonly known as benzene oxide. beilstein-journals.org It exists in equilibrium with its valence tautomer, oxepin (B1234782). thieme-connect.de Unlike the all-carbon parent system where the monocyclic cycloheptatriene (B165957) is heavily favored, the equilibrium for the oxygen analogue is more balanced and solvent-dependent. researchgate.net In apolar solvents, the bicyclic benzene oxide is more stable than oxepine by approximately 1.7 kcal·mol⁻¹. beilstein-journals.org The activation barrier for the conversion of oxepin to benzene oxide is about 7.2 to 9.1 kcal·mol⁻¹. nih.govbeilstein-journals.org Synthesis of the oxepin/benzene oxide system can be achieved through the thermolysis or photochemical irradiation of the epoxide derived from "Dewar benzene". thieme-connect.de A primary reaction of benzene oxide, especially under acidic conditions, is its rearrangement to phenol. researchgate.net

Nitrogen, Sulfur, and Phosphorus Analogues (X=N, S, P):

Nitrogen (1H-Azepine): The nitrogen analogue, 7-azabicyclo[4.1.0]hepta-2,4-diene (benzene imine), is in equilibrium with 1H-azepine. rsc.org The equilibrium generally favors the seven-membered 1H-azepine ring. rsc.org The stability and reaction pathways are influenced by substituents on the nitrogen atom. For instance, N-methyl substitution leads exclusively to the exo-1-methyl-1H-azepine isomer. rsc.org

Sulfur (Thiepine): For the sulfur analogues, the equilibrium between thiepine (B12651377) and 7-thiabicyclo[4.1.0]hepta-2,4-diene (benzene sulfide) is also observed. beilstein-journals.org The introduction of bulky substituents can be used to stabilize the thiepine form. researchgate.net

Phosphorus (1H-Phosphepine): The parent 1H-phosphepine and its bicyclic valence isomer, 7-phosphabicyclo[4.1.0]hepta-2,4-diene (benzene phosphane), have not been isolated. researchgate.net Computational studies suggest the bicyclic phosphane is more stable than the monocyclic phosphepine by about 2.5 kcal·mol⁻¹. researchgate.net These phosphorus analogues have been noted for their potential as phosphinidene (B88843) precursors. beilstein-journals.orgbeilstein-journals.org

The table below summarizes the relative stability of the bicyclic heteroatom-containing analogues in relation to their monocyclic isomers.

Heteroatom (X)Bicyclic Isomer NameMonocyclic Isomer NameRelative Stability TrendActivation Barrier (Monocyclic to Bicyclic)
OBenzene OxideOxepineBicyclic form is more stable by ~1.7 kcal·mol⁻¹ in apolar solvents. beilstein-journals.org7.2 - 9.1 kcal·mol⁻¹ nih.govbeilstein-journals.org
NHBenzene Imine1H-AzepineMonocyclic form is generally more stable. rsc.orgN/A
SBenzene SulfideThiepineEquilibrium exists; can be influenced by substituents. beilstein-journals.orgresearchgate.netN/A
PBenzene Phosphane1H-PhosphepineBicyclic form is calculated to be more stable by ~2.5 kcal·mol⁻¹. researchgate.netN/A

Influence of Substituent Effects on Reactivity and Isomerization in Bicyclo[4.1.0]hepta-1,3,5-trien-7-one Systems

Substituents on the aryl ring of bicyclo[4.1.0]heptatriene systems exert a profound influence on both the thermodynamics and kinetics of their isomerization and reactivity. nih.govresearchgate.net While direct studies on this compound are limited, extensive research on the closely related interconversion of phenylcarbene (PC) and bicyclo[4.1.0]hepta-2,4,6-triene (BCT) provides significant insights. nih.govacs.org

Density functional theory studies have shown that substituents can dramatically alter the activation energy of rearrangements. nih.gov The electronic nature of the substituent plays a crucial role. For example, in the formation of BCT from para-substituted phenylcarbenes, the activation energy varies over a wide range. nih.govacs.org

Electron-donating groups , such as amino (NH₂), tend to increase the activation barrier.

Electron-withdrawing groups , such as nitro (NO₂), tend to lower the activation barrier. nih.govacs.org

The position of the substituent is also critical. Ortho-substituents can introduce steric interactions that compete with mesomeric (resonance) effects, potentially opening up alternative reaction pathways such as the formation of bicyclic structures or ylides. nih.govacs.org In some cases, ortho-halogen substituents (F, Cl) have been found to raise the activation barrier to ring expansion by approximately 5 kcal/mol. nih.govacs.org

The following table illustrates the calculated effect of para-substituents on the activation energy for the formation of a bicyclo[4.1.0]hepta-2,4,6-triene (BCT) from the corresponding phenylcarbene (PC), demonstrating the significant electronic influence on the system's reactivity.

Para-SubstituentEffectActivation Energy (PC to BCT) (kcal/mol)
-NH₂Strong Electron-Donating20.3 nih.govacs.org
-NO₂Strong Electron-Withdrawing11.7 nih.govacs.org

These findings suggest that the reactivity and isomerization pathways of substituted this compound systems can be finely tuned by the strategic placement of electron-donating or electron-withdrawing groups on the six-membered ring.

Structural and Mechanistic Investigations of Strained Bicyclo[4.1.0]heptane Derivatives

The bicyclo[4.1.0]heptane framework is characterized by significant ring strain, primarily due to the fusion of a cyclopropane (B1198618) ring with a six-membered ring. smolecule.comrsc.org This inherent strain is a key driver of the chemical reactivity and unique structural properties of its derivatives. smolecule.com

Mechanistic investigations often focus on reactions that relieve this strain. Ring-opening reactions are a common pathway for these systems. asianpubs.org For instance, acid-catalyzed ring-opening of the related tricyclo[4.1.0.0²,⁷]heptane system has been shown to produce norcarane (B1199111) and homoallylic structures. asianpubs.org The strain within the bicyclic skeleton can be harnessed for synthetic purposes, with ring-opening and expansion protocols being used to build more complex molecular architectures. rsc.org

The development of synthetic methods to access these strained frameworks is an active area of research. nih.gov Visible light-induced intramolecular [2+1]-cycloadditions of nucleophilic carbenes have been developed as a catalyst-free method to generate bicyclo[4.1.0]heptane scaffolds. rsc.org This highlights the ongoing efforts to create these valuable structures through modern synthetic strategies, including transition-metal catalysis and free radical-mediated cyclizations. nih.gov The structural features of these strained molecules, such as bond lengths and angles, are often studied to understand how strain is distributed throughout the molecule. smolecule.com

Broader Implications and Future Research Directions

Contributions to the Fundamental Understanding of Strained Organic Molecules

The study of benzocyclopropenone and its derivatives has provided significant insights into the nature of strain in fused-ring systems. The inherent angle strain, a consequence of the annulated three-membered ring, forces distortions in the geometry of the entire molecule.

Molecular Geometry and Strain Relief: Ab initio calculations have been instrumental in understanding the structure of benzocyclopropenone. These studies predict that the aryl rings in benzocyclopropenone-containing molecules, such as certain [2.2]paracyclophane derivatives, are distorted from planarity. nih.govacs.org This distortion is a mechanism to relieve some of the severe angle strain imposed by the fused cyclopropenone ring. nih.govacs.org By quantifying this distortion, researchers gain a deeper understanding of how molecules adapt to accommodate high levels of strain.

Stability of Highly Strained Systems: Theoretical studies have suggested that even highly complex and strained molecules incorporating the benzocyclopropenone moiety could exist as stable species. nih.govacs.org This challenges previous assumptions about the limits of molecular stability and encourages further exploration into the synthesis and characterization of exceptionally strained compounds. The comparison of strain in these systems with more conventional molecules like benzobarrelene and [2.2]paracyclophane provides a quantitative framework for evaluating the energetic consequences of incorporating such a strained unit. nih.gov

Table 1: Comparative Strain and Stability Predictions

Compound/System Key Finding Implication for Strained Molecules
Benzocyclopropenone Aryl ring is distorted from planarity. nih.govacs.org Demonstrates a key mechanism for strain relief in fused systems.
Benzocyclopropenone-containing [2.2]paracyclophane Predicted to be a stable, albeit highly strained, species. nih.govacs.org Expands the known boundaries of molecular stability.

Innovations in Advanced Synthetic Strategies for Complex Cyclic Systems

The synthesis of benzocyclopropenone itself represents a significant challenge due to its high reactivity and instability. Research into its formation has led to the development of specialized synthetic methods. While its use as a building block for more complex systems is not widely documented, its generation as a reactive intermediate is a key area of study.

Photochemical Synthesis: An early and notable method for generating benzocyclopropenone involves a photochemical approach. rsc.org This strategy utilizes light energy to drive the decomposition of a precursor, demonstrating the utility of photochemistry in accessing high-energy, transient molecules that are difficult to prepare using traditional thermal methods.

Generation from Benzotriazinones: Benzocyclopropenones have been successfully generated as reactive intermediates through the oxidation of 3-aminobenzotriazin-4-ones using reagents like lead tetra-acetate. rsc.org This reaction proceeds through the loss of two molecules of nitrogen from an intermediate aminonitrene. The resulting benzocyclopropenone is highly electrophilic and can be trapped by various nucleophiles. rsc.org This method provides a controlled way to generate this transient species in situ for subsequent reactions.

The key innovation in these strategies lies in the ability to form a highly strained bicyclic system under conditions that allow for its study or immediate further reaction. The development of methods to generate such reactive intermediates is crucial for advancing the synthesis of novel and complex molecular architectures.

Advancements in Theoretical Models for Organic Reaction Dynamics

Theoretical and computational chemistry have been indispensable tools for elucidating the properties and potential reactivity of benzocyclopropenone, which is often too transient to be studied extensively by experimental means alone.

Predicting Reaction Pathways and Barriers: Ab initio calculations have been used to model the reactivity of benzocyclopropenone-containing systems. For instance, in a theoretical study of a complex paracyclophane derivative, the activation barrier for a potential intramolecular [4+2] cycloaddition was estimated to be significantly lower than that for a competing [2+2] cycloaddition (18.8 kcal/mol vs. 54.5 kcal/mol). nih.govacs.org This demonstrates the power of computational models to predict reaction feasibility and selectivity for highly strained, complex molecules.

Understanding Transition State Geometries: The same study found that the transition state for the disfavored [2+2] cycloaddition was twisted, which aligns with predictions from orbital symmetry rules for unstrained systems. nih.govacs.org Applying theoretical models to these unique, strained molecules allows chemists to test and refine fundamental theories of reactivity, such as the conservation of orbital symmetry, under extreme geometric constraints.

Mechanism Elucidation: Theoretical calculations, such as extended Hückel molecular orbital calculations, have been used to support proposed mechanisms for the formation of benzocyclopropenones from benzotriazinone precursors. rsc.org These models help to explain the observed reaction products and the dual reaction pathways that can occur during the oxidation process. By providing a calculated basis for mechanistic proposals, these theoretical approaches are vital for building a robust understanding of complex organic reaction dynamics.

The application of these theoretical models to a molecule like benzocyclopropenone contributes to a broader effort to enhance the predictive power of computational chemistry for strained and reactive intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bicyclo[4.1.0]hepta-1,3,5-trien-7-one, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions involving strained intermediates like benzynes. For example, describes a protocol using iodonium ylides and Cs₂CO₃ to generate benzynes, which undergo [2+2] or [4+2] cycloadditions. Key parameters include:

  • Catalysts : Use of transition metals (e.g., Pd) or base-mediated conditions to stabilize intermediates.
  • Solvents : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates.
  • Temperature : Low temperatures (−78°C) minimize side reactions.
    Yield optimization requires monitoring by TLC and purification via column chromatography. Reproducibility hinges on strict adherence to anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The deshielded carbonyl proton (δ ~9–10 ppm) and strained cycloheptatriene protons (δ ~6–7 ppm) are diagnostic. Compare with bicyclo[4.2.0] analogs ( ), where ring strain differences alter splitting patterns.
  • IR : A strong C=O stretch (~1750 cm⁻¹) confirms the ketone group.
  • MS : Molecular ion peaks (e.g., m/z 172 for C₈H₆O) and fragmentation patterns validate the structure. Cross-referencing with computational simulations (e.g., Gaussian) improves accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of this compound in [4+2] cycloadditions, and what experimental validations are critical?

  • Methodological Answer :

  • Computational Workflow : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate reactivity toward dienophiles.
  • Experimental Validation : Synthesize predicted adducts and characterize via XRD to confirm regiochemistry. Kinetic studies (e.g., variable-temperature NMR) assess activation barriers. Discrepancies between theoretical and experimental results may require reevaluating solvent effects or transition states .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound derivatives?

  • Methodological Answer :

  • Controlled Thermolysis : Perform differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures. Compare results across labs using standardized heating rates (e.g., 10°C/min).
  • Reproducibility Checks : Ensure identical synthetic protocols (e.g., purity ≥97%, ) and analytical methods. Conflicting data may arise from trace moisture or oxygen, necessitating strict inert conditions. Publish raw DSC traces and purity certificates in supplementary materials .

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-couplings?

  • Methodological Answer :

  • Steric Maps : Use molecular modeling (e.g., Spartan) to quantify steric hindrance around the carbonyl group.
  • Electronic Profiling : Measure Hammett σ constants for substituents on the triene ring. Correlate with reaction rates in Suzuki-Miyaura couplings using Pd(PPh₃)₄.
  • Control Experiments : Compare yields with/without electron-withdrawing groups (e.g., nitro substituents). Statistical analysis (ANOVA) identifies significant factors .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?

  • Methodological Answer :

  • Non-linear Regression : Fit time-dependent concentration data to first/second-order rate equations using software like OriginLab.
  • Error Analysis : Report confidence intervals (95%) for rate constants. Use Grubbs’ test to identify outliers.
  • Reproducibility : Replicate experiments ≥3 times; include standard deviations in tables. Follow ’s guidelines for detailing methods in supplementary files .

Q. How should researchers structure a manuscript to highlight the novelty of this compound applications in materials science?

  • Methodological Answer :

  • Introduction : Frame the compound’s strained structure as a unique precursor for functional polymers. Cite gaps in prior work (e.g., limited studies on photoresponsive materials).
  • Results/Discussion : Use subheadings to separate synthesis, characterization, and application data. Contrast DSC stability with commercial monomers.
  • Graphical Abstracts : Include a reaction scheme and stress-strain curve for polymer films. Adhere to ’s standards for figure clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.